molecular formula C17H20N4OS B12390433 2-Hydroxymethyl Olanzapine-d3

2-Hydroxymethyl Olanzapine-d3

Cat. No.: B12390433
M. Wt: 331.5 g/mol
InChI Key: FPDIERBPQFAFSI-FIBGUPNXSA-N
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Description

2-Hydroxymethyl Olanzapine-d3 is a deuterium-labeled derivative of 2-Hydroxymethyl Olanzapine, which is a metabolite of the antipsychotic drug Olanzapine . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Olanzapine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl Olanzapine-d3 involves the deuteration of 2-Hydroxymethyl Olanzapine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethyl Olanzapine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

2-Hydroxymethyl Olanzapine-d3 is extensively used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

    2-Hydroxymethyl Olanzapine: The non-deuterated version of 2-Hydroxymethyl Olanzapine-d3.

    Olanzapine: The parent compound from which 2-Hydroxymethyl Olanzapine is derived.

    4-N-Desmethyl Olanzapine: Another metabolite of Olanzapine.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

331.5 g/mol

IUPAC Name

[4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol

InChI

InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3/i1D3

InChI Key

FPDIERBPQFAFSI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO

Origin of Product

United States

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